molecular formula C20H29ClN2O2 B5219138 (5-Methyl-2-propan-2-ylcyclohexyl) 2-(3-methylbenzimidazol-3-ium-1-yl)acetate;chloride

(5-Methyl-2-propan-2-ylcyclohexyl) 2-(3-methylbenzimidazol-3-ium-1-yl)acetate;chloride

Cat. No.: B5219138
M. Wt: 364.9 g/mol
InChI Key: GJSHQKAQZUZOBU-UHFFFAOYSA-M
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Description

(5-Methyl-2-propan-2-ylcyclohexyl) 2-(3-methylbenzimidazol-3-ium-1-yl)acetate;chloride is a complex organic compound that features a cyclohexyl ring substituted with methyl and isopropyl groups, and a benzimidazolium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-propan-2-ylcyclohexyl) 2-(3-methylbenzimidazol-3-ium-1-yl)acetate;chloride typically involves multiple stepsCommon reagents used in these reactions include N,N’-dicyclohexylcarbodiimide and catalytic amounts of 4-dimethylaminopyridine . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-propan-2-ylcyclohexyl) 2-(3-methylbenzimidazol-3-ium-1-yl)acetate;chloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazolium moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(5-Methyl-2-propan-2-ylcyclohexyl) 2-(3-methylbenzimidazol-3-ium-1-yl)acetate;chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methyl-2-propan-2-ylcyclohexyl) 2-(3-methylbenzimidazol-3-ium-1-yl)acetate;chloride involves its interaction with specific molecular targets. The benzimidazolium moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl derivatives: Compounds like cyclohexanol and cyclohexanone share the cyclohexyl ring structure.

    Benzimidazolium derivatives: Compounds such as benzimidazole and its derivatives have similar structural features.

Uniqueness

What sets (5-Methyl-2-propan-2-ylcyclohexyl) 2-(3-methylbenzimidazol-3-ium-1-yl)acetate;chloride apart is the combination of the cyclohexyl and benzimidazolium moieties, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-(3-methylbenzimidazol-3-ium-1-yl)acetate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N2O2.ClH/c1-14(2)16-10-9-15(3)11-19(16)24-20(23)12-22-13-21(4)17-7-5-6-8-18(17)22;/h5-8,13-16,19H,9-12H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSHQKAQZUZOBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CN2C=[N+](C3=CC=CC=C32)C)C(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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